

# Application Notes: **Niclosamide** for the Inhibition of Breast Cancer Stem-Like Cells

Author: BenchChem Technical Support Team. Date: December 2025



### Introduction

Cancer Stem Cells (CSCs) are a subpopulation of cells within a tumor that possess characteristics of self-renewal and differentiation, driving tumor growth, metastasis, and resistance to conventional therapies.[1] The persistence of these cells is a primary cause of cancer recurrence.[2][3][4] Targeting breast cancer stem-like cells (BCSCs) therefore represents a promising therapeutic strategy.[2][3][4] **Niclosamide**, an FDA-approved anthelmintic drug, has been identified as a potent agent against BCSCs.[2][3][4][5] It disrupts multiple critical signaling pathways that are aberrantly activated in CSCs, including Wnt/β-catenin, STAT3, Notch, and mTOR.[6][7][8][9][10] These application notes provide a summary of the in vitro effects of **niclosamide** on BCSCs and detailed protocols for key experimental assays.

## Data Presentation: In Vitro Efficacy of Niclosamide on Breast Cancer Stem-Like Cells

The following tables summarize the quantitative effects of **niclosamide** on various breast cancer cell lines, focusing on its impact on stem-like characteristics.

Table 1: Effect of **Niclosamide** on Sphere Formation and Stem Cell Population



| Cell Line  | Niclosamide<br>Concentration | Duration      | Effect                                        | Reference |
|------------|------------------------------|---------------|-----------------------------------------------|-----------|
| MCF7 SP    | 3 μΜ                         | 48 h          | 60% decrease in spheroid area                 | [3]       |
| MCF7       | 5 μΜ                         | Not Specified | Decreased Side<br>Population (SP)<br>fraction | [2][3]    |
| MDA-MB-231 | 5 μΜ                         | Not Specified | Decreased Side<br>Population (SP)<br>fraction | [2][3]    |
| MDA-MB-231 | 100 μΜ                       | Not Specified | Suppression of CD44+/CD24-population          | [7]       |

Table 2: Induction of Apoptosis by Niclosamide



| Cell Line                             | Niclosamide<br>Concentration | Duration | Apoptotic<br>Effect                                       | Reference |
|---------------------------------------|------------------------------|----------|-----------------------------------------------------------|-----------|
| MCF7 SPS                              | 3 μΜ                         | 72 h     | Significant<br>increase in<br>apoptotic cell<br>death     | [2][3][5] |
| MDA-MB-231<br>CSCs                    | 100 μΜ                       | 6 h      | ~50% of cells<br>showed<br>apoptotic<br>properties (IC50) | [7]       |
| 4T1                                   | 1.25 - 10 μΜ                 | 24 h     | Dose-dependent increase in apoptosis (13.7% to 31.3%)     | [9]       |
| PC-3, DU145,<br>MDA-MB-231, T-<br>47D | 1.2 - 2.4 μΜ                 | 24 h     | Significant induction of apoptotic DNA fragmentation      | [11]      |

Table 3: Impact of **Niclosamide** on Key Signaling Pathways



| Cell Line(s)                          | Niclosamide<br>Concentration | Pathway<br>Affected     | Key Molecular<br>Changes                                                               | Reference |
|---------------------------------------|------------------------------|-------------------------|----------------------------------------------------------------------------------------|-----------|
| MDA-MB-231,<br>Hs578T, MDA-<br>MB-468 | 1.5 μΜ                       | Wnt/β-catenin           | Suppression of<br>LRP6, p-LRP6,<br>β-catenin, C-<br>myc, survivin                      | [8]       |
| 2LMP, SUM159,<br>HCC1187,<br>HCC1143  | 0.25 - 4 μΜ                  | Wnt/β-catenin,<br>STAT3 | Reduced LRP6,<br>β-catenin, p-<br>STAT3                                                | [6][12]   |
| MDA-MB-231<br>CSCs                    | 100 μΜ                       | STAT3,<br>Apoptosis     | Suppressed p-<br>STAT3,<br>increased Bax                                               | [7]       |
| Breast Cancer<br>SPS                  | Not Specified                | Wnt, Notch,<br>Hedgehog | Inhibition of<br>target genes<br>Cyclin D1 (33%),<br>Hes1 (57%),<br>PTCH (79%)         | [3]       |
| BT474 (cisplatin-<br>resistant)       | 1 μΜ                         | STAT3, EMT              | Inhibition of STAT3 signaling, increased E- cadherin, decreased N- cadherin & vimentin | [13]      |

## Visualizations Experimental Workflow





Click to download full resolution via product page

Workflow for evaluating **niclosamide**'s effect on BCSCs.



### **Key Signaling Pathways Inhibited by Niclosamide**



Click to download full resolution via product page



**Niclosamide** inhibits Wnt/β-catenin and STAT3 pathways.

### **Logical Flow of Niclosamide's Action**



Click to download full resolution via product page

Logical relationship of niclosamide's anti-BCSC activity.

## **Experimental Protocols**

## Protocol 1: Breast Cancer Stem Cell Enrichment via Sphere Formation Assay

This protocol is used to enrich for and culture BCSCs, which are capable of forming threedimensional spheroids (mammospheres) in non-adherent, serum-free conditions.

### Materials:

- Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
- DMEM/F12 medium
- B-27 supplement
- Human Epidermal Growth Factor (hEGF) (20 ng/mL final concentration)
- Basic Fibroblast Growth Factor (bFGF) (10 ng/mL final concentration)



- Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Ultra-low attachment plates or flasks

#### Procedure:

- Prepare Sphere Formation Medium: To 96.97 mL of DMEM/F12 base medium, add 2 mL of B-27 supplement, 1 mL of Penicillin-Streptomycin, 20 μL of bFGF, and 10 μL of hEGF.[14]
- Prepare Single-Cell Suspension:
  - Culture breast cancer cells to 80-90% confluency in standard tissue culture flasks.
  - Wash cells with PBS and detach them using Trypsin-EDTA.
  - Neutralize trypsin with serum-containing medium and centrifuge the cells.
  - Resuspend the cell pellet in sphere formation medium and pass through a 40-μm cell strainer to ensure a single-cell suspension.
  - Perform a cell count using a hemocytometer.

### Plating:

- Dilute the single-cell suspension in sphere formation medium to a final concentration of 2,000-5,000 cells/mL.[14] The optimal density should be determined for each cell line.
- Plate the cells onto ultra-low attachment 6-well or 24-well plates.[14]
- Incubation and Treatment:
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> humidified incubator for 4-5 days to allow primary spheres to form.



- After sphere formation, add Niclosamide at desired final concentrations (e.g., 1 μM, 3 μM, 5 μM). A DMSO vehicle control should be run in parallel.
- Continue incubation for the desired treatment duration (e.g., 48-72 hours).
- Analysis:
  - Visually inspect and quantify the number and size of spheres (typically >50-60 μm in diameter) under a microscope.
  - Images can be captured and analyzed using software like ImageJ to measure sphere area
    or diameter. A significant reduction in sphere number or size in niclosamide-treated wells
    compared to the control indicates inhibition of self-renewal.

## Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following **niclosamide** treatment.

#### Materials:

- BCSCs (as spheres or dissociated cells) treated with Niclosamide
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- PBS
- Flow cytometer

### Procedure:

- Cell Collection:
  - Collect spheres from both control and niclosamide-treated wells by gentle centrifugation (e.g., 200 x g for 5 minutes).



- Wash the spheres with cold PBS.
- Dissociate the spheres into a single-cell suspension using Trypsin-EDTA, followed by gentle trituration.

### • Staining:

- $\circ$  Count the cells and resuspend approximately 1-5 x 10  $^{5}$  cells in 100  $\mu L$  of 1X Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer within one hour of staining.
  - Set up quadrants based on unstained and single-stained controls.
  - Interpretation:
    - Lower-Left (Annexin V- / PI-): Live cells
    - Lower-Right (Annexin V+ / PI-): Early apoptotic cells
    - Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
    - Upper-Left (Annexin V- / PI+): Necrotic cells
  - Calculate the percentage of total apoptotic cells (early + late) and compare treated samples to the vehicle control.[2][3]

## Protocol 3: Western Blotting for Signaling Protein Expression



This protocol is used to detect changes in the expression and phosphorylation status of key proteins in pathways like Wnt/β-catenin and STAT3 after **niclosamide** treatment.

### Materials:

- BCSCs treated with Niclosamide
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-LRP6, anti-β-catenin, anti-Bcl-2, anti-Bax, anti-Actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Protein Extraction:
  - Harvest and wash BCSC pellets with cold PBS.
  - Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
  - Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
  - Collect the supernatant containing the protein lysate.



- Protein Quantification:
  - Determine the protein concentration of each sample using a BCA assay.
- SDS-PAGE and Transfer:
  - Load equal amounts of protein (e.g., 20-30 μg) from each sample onto an SDS-PAGE gel.
  - Run the gel to separate proteins by size.
  - Transfer the separated proteins from the gel to a PVDF membrane.[13]
- · Immunoblotting:
  - Block the membrane for 1 hour at room temperature in blocking buffer to prevent nonspecific antibody binding.[13]
  - Incubate the membrane with the desired primary antibody (diluted in blocking buffer)
     overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
- Detection:
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
  - Analyze band intensity relative to a loading control (e.g., β-actin) to quantify changes in protein expression. A decrease in p-STAT3, LRP6, and β-catenin would confirm niclosamide's mechanism of action.[7][8]



### References

- 1. Selectively Targeting Breast Cancer Stem Cells by 8-Quinolinol and Niclosamide PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Screening Identifies Niclosamide as an Inhibitor of Breast Cancer Stem-Like Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug screening identifies niclosamide as an inhibitor of breast cancer stem-like cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of niclosamide on basal-like breast cancers PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Niclosamide sensitizes triple-negative breast cancer cells to ionizing radiation in association with the inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 10. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- To cite this document: BenchChem. [Application Notes: Niclosamide for the Inhibition of Breast Cancer Stem-Like Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684120#niclosamide-for-inhibiting-breast-cancer-stem-like-cells-in-vitro]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com